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Compound of Interest

Compound Name: 2-Phenylbutan-2-ol

Cat. No.: B073489 Get Quote

A definitive guide for researchers and drug development professionals on the structural

elucidation of 2-Phenylbutan-2-ol through comparative spectroscopic analysis. This guide

provides detailed experimental protocols and presents a clear comparison with its structural

isomers using Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR

spectroscopy.

The precise determination of a molecule's structure is a cornerstone of chemical research and

drug development. Spectroscopic methods provide a non-destructive and highly informative

approach to elucidating the arrangement of atoms and functional groups within a compound.

This guide focuses on confirming the structure of 2-Phenylbutan-2-ol by comparing its

spectroscopic data with those of its key isomers: 1-Phenylbutan-2-ol, 2-Phenylbutan-1-ol, and

4-Phenyl-2-butanol.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 2-Phenylbutan-2-ol and its

isomers. These quantitative data are essential for distinguishing between the different structural

arrangements.
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Compound Key IR Absorptions (cm⁻¹)
Functional Group
Assignment

2-Phenylbutan-2-ol

3400-3500 (broad), 3050-

3030, 2970-2850, 1600, 1495,

1450, 760, 700

O-H (alcohol), C-H (aromatic),

C-H (aliphatic), C=C

(aromatic), C=C (aromatic), C-

H (bending), C-H (bending)

1-Phenylbutan-2-ol

3350-3450 (broad), 3060,

2960-2870, 1605, 1495, 1455,

745, 700

O-H (alcohol), C-H (aromatic),

C-H (aliphatic), C=C

(aromatic), C=C (aromatic), C-

H (bending), C-H (bending)

2-Phenylbutan-1-ol

3300-3400 (broad), 3060,

2960-2870, 1600, 1495, 1450,

760, 700

O-H (alcohol), C-H (aromatic),

C-H (aliphatic), C=C

(aromatic), C=C (aromatic), C-

H (bending), C-H (bending)

4-Phenyl-2-butanol

3300-3400 (broad), 3025,

2960-2850, 1603, 1495, 1450,

745, 698

O-H (alcohol), C-H (aromatic),

C-H (aliphatic), C=C

(aromatic), C=C (aromatic), C-

H (bending), C-H (bending)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

2-Phenylbutan-2-

ol
7.2-7.4 m 5H Aromatic protons

1.85 s 1H -OH

1.75 q 2H -CH₂-

1.50 s 3H
-CH₃ (next to C-

O)

0.75 t 3H -CH₃ (ethyl)

1-Phenylbutan-2-

ol
7.1-7.3 m 5H Aromatic protons

3.7-3.9 m 1H -CH(OH)-

2.6-2.8 m 2H -CH₂- (benzylic)

1.8 s 1H -OH

1.4-1.6 m 2H -CH₂-

0.9 t 3H -CH₃

2-Phenylbutan-1-

ol
7.1-7.3 m 5H Aromatic protons

3.6-3.8 m 2H -CH₂OH

2.5-2.7 m 1H -CH-

1.6-1.8 m 2H -CH₂-

1.5 t 1H -OH

0.8 t 3H -CH₃

4-Phenyl-2-

butanol
7.1-7.3 m 5H Aromatic protons

3.7-3.9 m 1H -CH(OH)-
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2.6-2.8 t 2H -CH₂- (benzylic)

1.7-1.9 m 2H -CH₂-

1.6 d 1H -OH

1.2 d 3H -CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Compound Chemical Shift (δ, ppm) Assignment

2-Phenylbutan-2-ol 147.5, 128.2, 126.8, 125.5 Aromatic carbons

76.5 C-OH (quaternary)

36.5 -CH₂-

29.0 -CH₃ (next to C-O)

8.5 -CH₃ (ethyl)

1-Phenylbutan-2-ol 139.0, 129.5, 128.5, 126.0 Aromatic carbons

72.0 -CH(OH)-

42.0 -CH₂- (benzylic)

28.0 -CH₂-

10.0 -CH₃

2-Phenylbutan-1-ol 142.0, 129.0, 128.5, 126.5 Aromatic carbons

66.0 -CH₂OH

48.0 -CH-

25.0 -CH₂-

11.0 -CH₃

4-Phenyl-2-butanol 142.0, 128.4, 128.3, 125.8 Aromatic carbons

67.5 -CH(OH)-

40.5 -CH₂-

32.0 -CH₂- (benzylic)

23.5 -CH₃

Experimental Protocols
Infrared (IR) Spectroscopy
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Methodology: Attenuated Total Reflectance (ATR) FT-IR spectroscopy was employed for the

analysis of all compounds.

Sample Preparation: For liquid samples, a single drop was placed directly onto the ATR

crystal. Solid samples were placed on the crystal, and pressure was applied using a press to

ensure good contact.

Data Acquisition: The spectra were recorded using a Bruker Tensor 27 FT-IR spectrometer. A

background spectrum of the clean, empty ATR crystal was taken prior to each sample

measurement. Each spectrum was acquired by accumulating 16 scans over a range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The resulting interferograms were Fourier-transformed to produce the final

infrared spectra. Baseline correction was applied as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz

spectrometer.

Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃). The solution was then filtered through a small plug of glass

wool in a Pasteur pipette directly into a 5 mm NMR tube.

Data Acquisition for ¹H NMR: The spectrometer was locked onto the deuterium signal of the

CDCl₃. The magnetic field was shimmed to achieve optimal homogeneity. A standard one-

pulse sequence was used to acquire the spectra. Chemical shifts were referenced to the

residual CHCl₃ signal at 7.26 ppm.

Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence was used to obtain the

¹³C NMR spectra. Chemical shifts were referenced to the CDCl₃ solvent peak at 77.16 ppm.

Workflow for Structural Confirmation
The following diagram illustrates the logical workflow used to confirm the structure of 2-
Phenylbutan-2-ol by systematically comparing its spectroscopic data with that of its isomers.
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Spectroscopic Confirmation of 2-Phenylbutan-2-ol

Spectroscopic Analysis

Data Interpretation and Comparison

Unknown Sample

IR Spectroscopy 1H NMR Spectroscopy 13C NMR Spectroscopy

Broad O-H stretch (~3450 cm-1)
No C=O stretch

Singlet for -OH proton
Singlet for one -CH3 group

Quaternary Carbon (~76.5 ppm)
Absence of -CH(OH)- signal

Compare with Isomer Data

Structure Confirmed:
2-Phenylbutan-2-ol

Click to download full resolution via product page

Caption: Workflow for structural confirmation.

Conclusion
The spectroscopic data presented provides a clear and unambiguous confirmation of the

structure of 2-Phenylbutan-2-ol. The IR spectrum confirms the presence of a hydroxyl group

and an aromatic ring, with no evidence of a carbonyl group. The ¹H NMR spectrum is

particularly diagnostic, showing a characteristic singlet for the hydroxyl proton and a singlet for

the methyl group attached to the tertiary carbinol carbon, features absent in its isomers.

Furthermore, the ¹³C NMR spectrum reveals a quaternary carbon signal around 76.5 ppm,
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definitively indicating the tertiary alcohol structure of 2-Phenylbutan-2-ol. By comparing these

distinct spectral features with those of its primary, secondary, and positional isomers, the

identity of 2-Phenylbutan-2-ol can be confidently established. This comparative approach

underscores the power of spectroscopic methods in modern chemical analysis and drug

development.

To cite this document: BenchChem. [Confirming the Structure of 2-Phenylbutan-2-ol: A
Spectroscopic Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073489#confirming-the-structure-of-2-phenylbutan-2-
ol-using-spectroscopic-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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